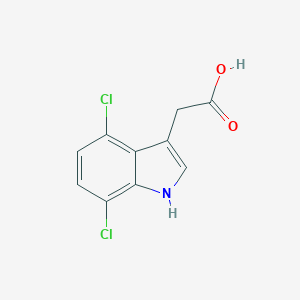

2-(4,7-dichloro-1H-indol-3-yl)acetic acid

説明

Contextualizing 2-(4,7-Dichloro-1H-indol-3-yl)acetic Acid within Indole (B1671886) Derivatives

The parent structure of this compound is indole, an aromatic heterocyclic organic compound. Indole derivatives are a vast and important class of compounds that serve as a core scaffold for various receptors and are significant in drug discovery. frontiersin.org The indole ring system is a privileged structure in medicinal chemistry, known for its ability to mimic peptide structures and bind reversibly to enzymes. frontiersin.org

Indole-3-acetic acid (IAA), the non-chlorinated parent of the compound , is the most common and physiologically active auxin, a class of plant hormones. nih.govmdpi.com Compounds based on the indole structure are widely utilized as plant growth regulators in agriculture to stimulate root and fruit formation. frontiersin.org Beyond agriculture, indole derivatives have been investigated for a wide range of potential therapeutic applications, including anti-inflammatory, antibacterial, antioxidant, and anticancer effects. ontosight.aiontosight.ai The specific biological and chemical properties of an indole derivative are heavily influenced by the type and position of functional groups attached to the indole ring. ontosight.ai

Significance of Chlorinated Indole Acetic Acid Derivatives in Scientific Inquiry

The addition of chlorine atoms to the indole acetic acid structure significantly alters the molecule's physical, chemical, and biological properties compared to its non-halogenated counterparts. ontosight.ai A prominent example is 4-chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring chlorinated auxin found in the seeds of various plants, particularly legumes such as peas (Pisum sativum). frontiersin.orgpublications.gc.canih.gov

Scientific inquiry has shown that 4-Cl-IAA often exhibits higher auxin activity than the more ubiquitous indole-3-acetic acid (IAA). nih.govresearchgate.net This enhanced activity makes it a subject of intense study in plant physiology, where it is involved in regulating nutrient mobilization, senescence, and fruit and seed development. publications.gc.catandfonline.com The herbicidal potential of certain chlorinated indole acetic acids has also been reported, with their mode of action thought to be induced by causing abnormal levels of ethylene (B1197577) in plant tissues. publications.gc.ca The presence of halogen atoms in natural products is a recurring theme in compounds with potent biological activity, and researchers explore halogenation as a strategy to modulate the efficacy of bioactive molecules. mdpi.com

Overview of Research Trajectories for this compound and Related Compounds

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the research trajectories for structurally similar compounds provide a clear context for its scientific interest. ontosight.ai The primary research directions for chlorinated indole acetic acid derivatives can be categorized into two main areas: plant science and medicinal chemistry.

In plant science, research focuses on understanding the biosynthesis and physiological roles of natural chlorinated auxins like 4-Cl-IAA. nih.gov Studies investigate how these potent plant hormones regulate gene expression related to growth and development. tandfonline.com Furthermore, the synthesis of novel chlorinated indole acetic acids and their esters is pursued to explore their potential as more effective plant growth regulators or as herbicides. researchgate.nettandfonline.com For instance, certain esters of 4-Cl-IAA have demonstrated root-formation-promoting activities significantly higher than commercially used compounds. tandfonline.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4,7-dichloro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOZTVITJDDLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=CN2)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315536 | |

| Record name | (4,7-Dichloro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63352-96-5 | |

| Record name | NSC295297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,7-Dichloro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of Chlorinated Indole Acetic Acid Analogues

Influence of Halogenation Pattern on Biological Activity

The addition of chlorine atoms to the indole-3-acetic acid (IAA) scaffold has been shown to significantly impact its potency as an auxin, a class of plant hormones that regulate various aspects of growth and development. The specific placement of these halogens is a key determinant of the resulting biological effect.

Impact of Chlorine Substitution at Positions 4 and 7

While specific biological activity data for 2-(4,7-dichloro-1H-indol-3-yl)acetic acid is not extensively detailed in publicly available research, the collective understanding of chlorinated auxins allows for inferences based on the substitution pattern. The presence of chlorine at the 4-position is known to confer high auxin activity. The addition of a second chlorine at the 7-position is expected to further modify this activity, though the precise nature of this interaction requires more dedicated study. Generally, halogenation can increase the stability and alter the electronic properties of the molecule, which in turn affects its interaction with auxin receptors and metabolic pathways.

Comparison of Different Dichlorination Patterns (e.g., 4,7- vs. 5,7- vs. 4,6- vs. 4,5- vs. 5,6-dichloro)

Comparative studies of various dichlorinated IAA analogues have demonstrated that the substitution pattern is a critical factor in determining the level of auxin activity.

One of the most potent synthetic auxins identified is 5,6-dichloroindole-3-acetic acid . In bioassays, it has exhibited the strongest auxin activity among all known natural and synthetic auxins. For instance, in promoting adventitious root formation in black gram cuttings, 5,6-dichloroindole-3-acetic acid at a concentration of 5 x 10⁻⁵ M was found to be 15 times more active than 4-(3-indole)butyric acid (IBA), a commonly used rooting promoter. researchgate.net

In contrast, 5,7-dichloroindole-3-acetic acid has been reported to possess very low auxin activity and may even act as an anti-auxin. tandfonline.com This highlights the profound impact of chlorine placement, as shifting one chlorine atom from the 6-position to the 7-position drastically reduces the compound's agonistic activity.

Information on the biological activities of 4,6-dichloroindole-3-acetic acid and 4,5-dichloroindole-3-acetic acid is less prevalent in the literature, preventing a direct and comprehensive comparison with the 4,7-dichloro analogue at this time. However, the existing data underscores the principle that the biological activity of dichlorinated indole-3-acetic acids is highly dependent on the specific arrangement of the chlorine atoms on the indole (B1671886) ring.

| Compound | Observed Biological Activity | Relative Potency |

|---|---|---|

| 5,6-dichloroindole-3-acetic acid | Very strong auxin activity | 15 times more active than IBA in rooting assays researchgate.net |

| 5,7-dichloroindole-3-acetic acid | Very low auxin activity, potential anti-auxin | Significantly less active than IAA tandfonline.com |

| 4,7-dichloroindole-3-acetic acid | Data not extensively available | - |

| 4,6-dichloroindole-3-acetic acid | Data not extensively available | - |

| 4,5-dichloroindole-3-acetic acid | Data not extensively available | - |

Effects of Monochlorination (e.g., 4-chloro)

Monochlorination of the indole ring has been extensively studied and generally leads to an increase in auxin activity compared to the parent compound, IAA.

4-chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring plant hormone and is recognized as one of the most potent auxins. ontosight.ai It has been shown to be more active than IAA in various bioassays, including the stimulation of elongation in maize coleoptiles. ontosight.ai In studies with Arabidopsis thaliana, 4-Cl-IAA, along with 5-chloro- and 6-chloro-IAA, exhibited strong growth inhibition of roots at higher concentrations (100 nM), indicative of potent auxin activity. semanticscholar.org At a concentration of 5 x 10⁻⁵ M, the rooting-promoting activity of 4-Cl-IAA was four times higher than that of IBA. researchgate.net

5-chloroindole-3-acetic acid and 6-chloroindole-3-acetic acid are also considered to be very strong auxins. tandfonline.comsemanticscholar.org In contrast, 7-chloroindole-3-acetic acid appears to be less potent, only showing root growth inhibition at a higher concentration of 1 µM in Arabidopsis. semanticscholar.org

| Compound | Observed Biological Activity | Relative Potency |

|---|---|---|

| 4-chloroindole-3-acetic acid | Very strong auxin activity | More active than IAA; 4 times more active than IBA in rooting assays researchgate.netontosight.ai |

| 5-chloroindole-3-acetic acid | Very strong auxin activity | Comparable to 4-Cl-IAA tandfonline.comsemanticscholar.org |

| 6-chloroindole-3-acetic acid | Very strong auxin activity | Comparable to 4-Cl-IAA tandfonline.comsemanticscholar.org |

| 7-chloroindole-3-acetic acid | Lower auxin activity | Less potent than 4-, 5-, and 6-chloro analogues semanticscholar.org |

Role of Halogen Substituents in Modulating Activity and Pharmacokinetics

The introduction of halogen substituents, particularly chlorine, can significantly modulate the activity and pharmacokinetic properties of indole-3-acetic acid analogues. The increased auxin activity of chlorinated derivatives is often attributed to their enhanced metabolic stability. ontosight.ai Halogenation can make the molecule more resistant to degradation by enzymes such as peroxidases, which are involved in the catabolism of IAA. mdpi.com This increased stability leads to a longer half-life within the plant tissues, allowing for a more sustained biological response.

Furthermore, the presence of halogens can alter the lipophilicity of the molecule, which may influence its ability to cross cell membranes and interact with auxin receptors. mdpi.com The specific position of the halogen atom can affect the electronic distribution of the indole ring, which is crucial for binding to auxin receptors like TIR1/AFB. nih.gov

In terms of metabolism, studies on Bradyrhizobium japonicum have shown that the degradation of chlorinated IAAs can differ based on the position of the chlorine atom. For instance, the degradation of 4-Cl-IAA appeared to halt at the 4-chloro-dioxindole step, whereas 5-chloro-IAA was metabolized further to 5-chloro-anthranilic acid. mdpi.com This suggests that the position of the halogen can influence the metabolic fate of the compound, which is a key aspect of its pharmacokinetics.

Impact of Side Chain Modifications on Activity

Variations of the Acetic Acid Moiety and its Derivatives

Modifications to the acetic acid side chain of chlorinated indole-3-acetic acids also have a profound effect on their biological activity.

Esterification of the carboxylic acid group of 4-chloroindole-3-acetic acid has been shown to produce compounds with potent auxin activity. The methyl, ethyl, and allyl esters of 4-Cl-IAA displayed biological activities as strong as the free acid in promoting Avena coleoptile elongation. tandfonline.comtandfonline.com In some cases, these esters showed even greater activity than the parent acid in inhibiting Chinese cabbage hypocotyl growth and inducing adventitious root formation. tandfonline.comtandfonline.com The root formation-promoting activities of the ethyl and allyl esters were found to be approximately three times that of indole-3-butyric acid. tandfonline.com However, bulky esters, such as the tert-butyl ester, have been shown to have reduced or even inhibitory activity. tandfonline.comtandfonline.com

Lengthening the alkyl chain of the carboxylic acid side chain also modulates activity. Indole-3-propionic acid (IPA) and indole-3-butyric acid (IBA) are well-known auxins, though generally less potent than IAA and its chlorinated derivatives. nih.gov IBA is often used as a rooting agent and is thought to be converted to IAA in vivo to exert its effects. tubitak.gov.tr The conversion of these longer-chain analogues to the more active acetic acid form is a key aspect of their mode of action.

Other modifications, such as the introduction of a tetrazole group as a bioisostere for the carboxylic acid, have been explored to create receptor-selective auxins. nih.gov For example, 4-chloroindole-3-methylene tetrazole was identified as a potent and selective agonist for the TIR1 auxin receptor. nih.gov This demonstrates that significant modifications to the acetic acid moiety can be made to fine-tune the biological activity and receptor selectivity of these compounds.

Esterification Effects on Biological Potency

Esterification of the carboxylic acid group in chlorinated indole acetic acid analogues has been shown to significantly modulate their biological activity, often enhancing it compared to the parent acid. The conversion of the polar carboxylic acid to a less polar ester group can affect properties such as cell membrane permeability and the rate of hydrolysis back to the active acidic form within the target tissue.

Research on 4-chloroindole-3-acetic acid (4-Cl-IAA), a closely related analogue, provides significant insights. A study systematically synthesized various esters of 4-Cl-IAA and evaluated their auxin-like activity using several bioassays. The findings revealed that the biological activities of the methyl, ethyl, and allyl esters were as potent as the free acid itself. researchgate.nettandfonline.comtandfonline.com In some assays, such as Avena coleoptile elongation, these esters demonstrated activity approximately 10 times greater than that of the non-chlorinated indole-3-acetic acid (IAA). tandfonline.com

Furthermore, most esters, with the notable exception of the sterically hindered tert-butyl ester, showed stronger inhibition of Chinese cabbage hypocotyl growth than the free acid. tandfonline.com The ethyl and allyl esters were particularly effective in promoting adventitious root formation, with activity levels about three times higher than indole-3-butyric acid (IBA), a compound commonly used for this purpose. tandfonline.com This suggests that small, less bulky ester groups are optimal for enhancing potency. The increased activity is often attributed to improved uptake and subsequent hydrolysis to the active 4-Cl-IAA within plant cells.

Table 1: Relative Biological Activity of 4-Cl-IAA and its Ester Analogues

| Compound | Avena Coleoptile Elongation Activity (vs. IAA) | Hypocotyl Growth Inhibition (vs. 4-Cl-IAA) | Adventitious Root Formation (vs. IBA) |

|---|---|---|---|

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | ~10x stronger | Baseline | - |

| Methyl Ester | ~10x stronger | Stronger | Strong |

| Ethyl Ester | ~10x stronger | Stronger | ~3x stronger |

| Allyl Ester | ~10x stronger | Stronger | ~3x stronger |

| tert-Butyl Ester | Inhibitory | Weaker | - |

Data compiled from findings reported in studies on 4-chloroindole-3-acetic acid esters. tandfonline.comtandfonline.com

Conformational and Steric Considerations

The three-dimensional shape (conformation) and the spatial arrangement of atoms (steric factors) of indole acetic acid analogues are critical determinants of their ability to bind effectively to target receptors.

The size and position of substituents on the indole ring system can dramatically influence biological activity by causing steric hindrance, which may prevent the molecule from fitting correctly into its receptor's binding site. Research on various 2-vinylpyrroles, which share structural similarities with the indole nucleus, has shown that bulky N-substituents can sterically inhibit reactions at other positions on the ring. rsc.org This principle applies to chlorinated indole acetic acids, where large groups can impede the optimal orientation required for receptor activation.

For example, the study on 4-Cl-IAA esters found that the tert-butyl ester, which is significantly bulkier than the methyl or ethyl esters, exhibited inhibitory activity in the Avena coleoptile elongation test, in stark contrast to the potent promoting activity of the less bulky esters. tandfonline.com This loss of activity is attributed to steric hindrance, where the large tert-butyl group likely prevents the molecule from effectively interacting with the auxin-binding sites of the receptor proteins. Similarly, increasing steric bulk on anion transporters based on tris-thiourea scaffolds was found to alter their binding affinities for different anions, demonstrating the profound impact of steric effects on molecular recognition. mdpi.com

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), describes a compound's affinity for a lipid (non-polar) environment versus an aqueous (polar) one. This property is paramount for a biologically active molecule as it governs its ability to traverse cellular membranes to reach its site of action. nih.gov

For chlorinated indole acetic acid analogues, a direct correlation often exists between lipophilicity and biological activity, up to an optimal point. The introduction of chlorine atoms to the indole ring, as in this compound, increases the molecule's lipophilicity compared to the parent indole-3-acetic acid. This enhanced lipophilicity can lead to better membrane penetration and, consequently, higher potency.

Quantitative Structure-Activity Relationship (QSAR) Studies (Implied by SAR discussions)

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to build predictive models that correlate the chemical structure of compounds with their biological activity. These in silico models use calculated molecular descriptors—such as hydrophobicity, electronic properties, and steric parameters—to quantify the SAR observed in experimental studies.

For classes of compounds like chlorinated indole acetic acids, QSAR models can elucidate the key molecular features that drive activity. Studies on related chlorinated compounds and other aromatic systems have successfully used QSAR to predict toxicity and biological potency. For instance, a QSAR model developed for chlorinated alkanes found a strong correlation between acute in vitro toxicity and hydrophobicity (log Kow). nih.gov Similarly, QSAR studies on nitroaromatic compounds revealed that hydrophobicity, electrophilicity, and dipole moment were critical contributors to their biological effects. mdpi.com

While specific QSAR models for this compound are not detailed in the available literature, the principles from related structures are applicable. A hypothetical QSAR model for this compound would likely identify descriptors related to:

Hydrophobicity (log P): The two chlorine atoms significantly increase lipophilicity, which would be a major term in the model.

Electronic Properties: The electron-withdrawing nature of the chlorine atoms alters the electron density of the indole ring, influencing hydrogen bonding and π-π stacking interactions with the receptor.

Steric Descriptors: The size and position of the chlorine atoms (positions 4 and 7) would be quantified to model their spatial influence on receptor binding.

These models are valuable for rationally designing new analogues with potentially enhanced activity by predicting their potency before undertaking chemical synthesis.

Computational Docking Studies to Elucidate Binding Modes

Computational docking is a molecular modeling technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. japsonline.com These studies provide invaluable, atom-level insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex.

For indole derivatives, docking studies have been instrumental in understanding their mechanism of action. For example, docking simulations have been used to explore the binding mode of indole-based inhibitors within the binding pocket of the HIV-1 envelope glycoprotein (B1211001) gp120, revealing key interactions that could be leveraged for designing more potent drugs. researchgate.net In another study, docking was used to predict how indole derivatives bind to the hydrophobic pocket of the HIV-1 gp41 protein, with the results helping to explain the observed binding affinities and guide further optimization. nih.gov Docking has also been used to successfully predict which enzymes are most likely involved in the biosynthesis of indole-3-acetic acid by simulating the binding of pathway intermediates to candidate enzymes. nih.gov

In the context of this compound, a docking study would involve placing the molecule into the binding site of a relevant auxin receptor (e.g., TIR1). The simulation would likely show:

The carboxylate group of the acetic acid side chain forming crucial hydrogen bonds or ionic interactions with positively charged amino acid residues (like lysine (B10760008) or arginine) in the binding pocket.

The chlorinated indole ring sitting within a hydrophobic pocket, with the chlorine atoms potentially forming specific halogen bonds or enhancing hydrophobic interactions with non-polar residues.

These computational predictions are essential for interpreting SAR data and provide a structural basis for the observed biological activities. researchgate.net

Advanced Research Applications and Future Perspectives

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the indole (B1671886) scaffold is a well-established "privileged structure" known for its interaction with a wide array of biological targets. The specific derivatization of this scaffold in 2-(4,7-dichloro-1H-indol-3-yl)acetic acid provides a foundation for several advanced therapeutic research applications.

Lead Compound Identification and Optimization in Drug Discovery

A lead compound is a chemical compound that exhibits pharmacological or biological activity and serves as the starting point for drug development. technologynetworks.com this compound embodies the characteristics of a valuable lead compound. The indole nucleus is a common feature in many existing pharmaceuticals, and derivatives have been investigated for antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai The process of drug discovery often involves identifying such a lead and then systematically modifying its structure—a process known as lead optimization—to enhance its efficacy, selectivity, and pharmacokinetic properties. The dichloro substitutions and the acetic acid moiety on the subject compound offer multiple sites for chemical modification, allowing researchers to create a library of analogs to screen against various disease targets. ontosight.ai

Development of Novel Pharmaceutical Agents with Improved Efficacy and Safety

The development of new drugs aims to improve upon existing therapies by offering greater effectiveness and a better safety profile. The specific structural features of this compound are critical in this context. The substitution pattern of functional groups on an indole ring can significantly influence the compound's biological profile. ontosight.ai The inclusion of chlorine atoms is a particularly noteworthy strategy in medicinal chemistry. Halogens can alter a molecule's acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity. nih.gov In fact, a review of FDA-approved drugs revealed that approximately 23% of chlorine-containing pharmaceuticals possess two chlorine atoms. nih.gov By using this compound as a scaffold, medicinal chemists can explore how these dichloro-substitutions influence interactions with specific biological targets, potentially leading to the creation of novel pharmaceutical agents with superior therapeutic indices.

Potential in Targeted Therapies (e.g., Prodrug Strategies, Enzyme-Prodrug Therapy)

Targeted therapies are designed to selectively affect pathogenic cells while sparing normal tissues, thereby minimizing side effects. nih.govmdpi.com One promising approach is enzyme-prodrug therapy, where a non-toxic prodrug is administered systemically and then converted into a potent cytotoxic agent specifically at the tumor site by a targeted enzyme. nih.gov

Research has identified indole-3-acetic acids (IAAs) as a class of potential prodrugs for targeted cancer therapy. nih.gov The strategy involves the enzyme horseradish peroxidase (HRP), which can be targeted to tumor cells. HRP efficiently oxidizes IAA derivatives into highly reactive free radicals that are toxic to cells. nih.gov Significantly, studies have shown that some halogen-substituted derivatives of IAA are unexpectedly very cytotoxic when combined with HRP, even though they are more difficult to oxidize. nih.gov This makes this compound, as a halogenated IAA analog, a prime candidate for investigation within this enzyme-prodrug system. This approach could harness the compound's latent cytotoxicity, activating it only in the presence of the targeted enzyme at the disease site.

Contribution to the Discovery of New Chlorine-Containing Drugs

Chlorine is a vital element in modern pharmacology, with over 250 FDA-approved chlorine-containing drugs available to treat a wide range of conditions. nih.gov The strategic incorporation of chlorine into a drug candidate's structure is a proven method for enhancing its therapeutic potential. The presence of chlorine can influence a molecule's ability to cross biological membranes and can strengthen its binding affinity to target proteins. nih.gov this compound is a representative of the family of chlorinated compounds that hold promise in medicinal chemistry. nih.gov Research into this and similar dichlorinated indole derivatives contributes to the broader understanding of organochlorine chemistry in biological systems and aids in the rational design of the next generation of chlorine-containing pharmaceuticals.

Agrochemical Applications

The structural similarity of this compound to natural plant hormones provides a strong basis for its exploration in the field of agriculture.

Development of Next-Generation Plant Growth Regulators

Indole-3-acetic acid (IAA) is the most common and well-studied naturally occurring plant hormone of the auxin class. wikipedia.orgclinisciences.com Auxins are fundamental regulators of plant development, influencing processes such as cell division, cell elongation, root formation, and fruit development. plantgrowthhormones.comphytotechlab.com Synthetic auxin analogs are widely used in agriculture and horticulture to modify plant growth. ontario.ca

This compound is a synthetic, dichlorinated analog of the natural auxin IAA. The development of such synthetic derivatives is aimed at creating next-generation plant growth regulators with improved characteristics. These may include greater stability in the field compared to the natural hormone, which can be susceptible to degradation, or enhanced specificity of action, allowing for more precise control over plant growth and development. clinisciences.com Research into the biological activity of chlorinated indoleacetic acids on various plant species could lead to the development of novel agrochemicals that can improve crop yields, enhance rooting of cuttings, or manage plant architecture more effectively.

Potential as Selective Herbicides/Weed Eradicators

The structural similarity of this compound to natural auxin (IAA) forms the basis of its potential as a selective herbicide. pressbooks.pub Synthetic auxins, or auxin mimics, represent one of the first and most successful classes of selective organic herbicides, primarily used to control broadleaf (dicot) weeds in grass (monocot) crops like cereals. pressbooks.pubresearchgate.net At high concentrations, these compounds overwhelm the plant's natural hormonal balance, inducing uncontrolled and disorganized growth that ultimately leads to plant death. numberanalytics.com The herbicidal effect is a result of the compound being more resistant to the plant's natural degradation and inactivation mechanisms compared to endogenous IAA. nih.govnih.gov

The selectivity of auxin herbicides is often attributed to differences in translocation, metabolism, and vascular structure between monocots and dicots. pressbooks.pub Dicotyledonous weeds are generally more susceptible to the disruptive effects of these compounds. The herbicidal symptoms typically include twisting and curling of leaves (epinasty), stem brittleness, stunting, and general abnormal growth. pressbooks.pubnumberanalytics.com

Research into related indole-based compounds has demonstrated significant herbicidal activity. For instance, various novel indole-3-carboxylic acid derivatives have shown potent inhibition of root and shoot growth in both dicot and monocot weeds in laboratory assays. nih.govresearchgate.net The presence and position of halogen substituents on the indole ring are known to be critical for biological activity. publications.gc.ca A Chinese patent application notes that halogenated indole-3-acetic acids, including dichloro-substituted variants, possess high-efficiency herbicidal activity with a wide spectrum. google.com This suggests that the 4,7-dichloro substitution pattern of the subject compound is a promising feature for herbicidal efficacy.

| Compound Type | Target Weed(s) | Observed Effect | Reference |

|---|---|---|---|

| Novel Indole-3-Carboxylic Acid Derivatives | Rape (B. napus), Barnyard Grass (E. crus-galli) | Up to 97% inhibition of root and shoot growth at 100 mg/L. | nih.gov |

| 4-Chloroindole-3-Acetic Acid | Broadleaf Weeds (e.g., Dandelion, Plantain) | Induces abnormal levels of ethylene (B1197577), leading to senescence and plant death. | publications.gc.ca |

| 5,6-dichloro-indole-3-acetic acid | Chinese Cabbage | Showed the most significant growth inhibition among several tested IAA derivatives. | google.com |

Emerging Research Directions

The potential of this compound and its analogs extends beyond current understanding, prompting several emerging lines of scientific inquiry. These future-focused investigations aim to elucidate novel mechanisms, enhance efficacy through combination strategies, and refine the molecular structure for improved safety and performance.

Investigation of Novel Molecular Targets and Pathways

The primary and most well-understood molecular target for auxin herbicides is the SCF-TIR1/AFB E3 ubiquitin ligase complex. nih.govscielo.br Synthetic auxins act as a "molecular glue," stabilizing the interaction between this complex and Aux/IAA transcriptional repressor proteins. scielo.br This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors, unleashing auxin response factors (ARFs) and activating a cascade of downstream genes that cause phytotoxicity. scielo.brscielo.br

However, research suggests the existence of other potential targets and pathways that could be relevant to the action of compounds like this compound.

S-Phase Kinase-Associated Protein 2A (SKP2A): More recently, the F-box protein SKP2A has been identified as part of a novel auxin signaling pathway that regulates cell division. scielo.br It is plausible that synthetic auxins could deregulate this pathway, leading to severe defects in plant development and contributing to their herbicidal effect. This presents a new avenue for investigating the complete mechanism of action. scielo.br

Hormonal Crosstalk: Auxin herbicides are known to trigger secondary hormonal effects, notably a massive increase in the production of ethylene and abscisic acid (ABA). nih.govnih.gov These stress hormones contribute significantly to the observed symptoms, including growth inhibition, chlorosis, and senescence. nih.govnih.gov Investigating the specific molecular links between auxin perception and the induction of these other hormone pathways could reveal new targets for enhancing herbicidal activity.

| Potential Target/Pathway | Mechanism of Action | Relevance to Herbicidal Effect |

|---|---|---|

| SCF-TIR1/AFB Complex | Promotes degradation of Aux/IAA transcriptional repressors. scielo.br | Primary pathway leading to uncontrolled gene expression and phytotoxicity. nih.gov |

| Auxin Binding Protein 1 (ABP1) | Plasma membrane receptor mediating rapid auxin responses. scielo.br | Contributes to cellular responses like epinasty; mutations can affect sensitivity. scielo.br |

| S-Phase Kinase-Associated Protein 2A (SKP2A) | F-box protein involved in cell division regulation. scielo.br | Potential secondary target; deregulation could cause severe developmental defects. scielo.br |

| Ethylene & ABA Biosynthesis | Upregulation of rate-limiting enzymes (e.g., ACS) by high auxin levels. nih.gov | Secondary hormonal cascades that induce senescence and inhibit growth. nih.gov |

Exploration of Synergistic Effects with Other Bioactive Compounds

A significant area of emerging research is the potential for synergistic combinations, where the combined effect of two or more compounds is greater than the sum of their individual effects. For auxin-like compounds, this is often explored through combination with auxin transport inhibitors. These inhibitors block the movement of auxins within the plant, causing them to accumulate in cells and potentiating the herbicidal action. google.com This approach could allow for lower application rates of the primary herbicide, potentially reducing environmental impact and slowing the development of resistance. google.com The synergistic cross-talk between auxin herbicides and auxin transport inhibitors has been noted as a key area for understanding phytotoxicity. researchgate.net

Advanced Preclinical and Clinical Study Considerations (Conceptual)

The development of any new herbicide, including derivatives of this compound, requires a rigorous and systematic evaluation pipeline conceptually similar to that of pharmaceuticals. nih.gov The modern approach has shifted from solely relying on whole-plant screening to incorporating target-based in-vitro assays early in the discovery process. sci-hub.ru

A conceptual framework for preclinical studies would involve:

In Vitro Target-Based Screening: Assaying the compound's binding affinity and activity against purified molecular targets like the TIR1 receptor.

Cellular Assays: Evaluating the effect on plant cell cultures to understand cellular-level responses and toxicity.

Whole Plant Assays (Growth Chamber): Testing on target weed species and non-target crop species under controlled greenhouse conditions to determine efficacy, selectivity, and symptomology.

Mode of Action Studies: Utilizing transcriptomic and metabolomic approaches to confirm the molecular pathway and identify any off-target effects. nih.gov

Field Trials: Evaluating performance under real-world environmental conditions, which is the ultimate test of a herbicide's practical value.

Designing Derivatives with Reduced Toxicity and Side Effects

A key goal in modern herbicide design is to create molecules with high potency against target weeds but low toxicity to non-target organisms (including crops, insects, and mammals) and minimal environmental persistence. nih.gov Structure-activity relationship (SAR) studies are crucial for this process. For indole-based compounds, research has shown that the type and position of substituents on the aromatic ring are critical for activity. researchgate.net

Strategies for designing improved derivatives of this compound include:

Ring Substitution Modification: Systematically altering the position and nature of the chloro-substituents (e.g., moving them to other positions or replacing them with other groups like fluorine or methyl) to optimize the interaction with the auxin receptor. researchgate.netmdpi.com

Side Chain Alteration: Modifying the acetic acid side chain to change the compound's transport properties and metabolic stability within the plant.

Computational and In Silico Modeling: Using protein-ligand docking software and machine learning algorithms to predict the binding affinity and potential toxicity of virtual derivatives before undertaking costly and time-consuming chemical synthesis. nih.govcam.ac.uk This allows for a more rational design process focused on compounds most likely to have desirable properties.

| Design Strategy | Objective | Rationale/Example |

|---|---|---|

| Modify Ring Substituents | Enhance receptor binding and selectivity. | SAR studies show that electron-withdrawing groups (like Cl, F) at specific positions are often crucial for high herbicidal activity. researchgate.net |

| Alter Acetic Acid Side Chain | Improve translocation and metabolic stability. | Changes to the side chain can affect how the molecule is transported and broken down by the plant. nih.gov |

| Introduce Heterocyclic Moieties | Explore novel interactions with the target site. | Replacing or adding rings like pyridine (B92270) or indazole has led to the development of new, highly active auxin herbicides. mdpi.com |

| Utilize Computational Docking | Predict binding efficacy and guide synthesis. | Modeling interactions with the TIR1 protein can prioritize derivatives with the highest predicted affinity, streamlining the discovery process. researchgate.netcam.ac.uk |

Q & A

Q. What are the key considerations for synthesizing 2-(4,7-dichloro-1H-indol-3-yl)acetic acid with high purity?

- Methodological Answer : Synthesis typically involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with halogenating agents (e.g., Cl₂ or SOCl₂) in acetic acid under acidic conditions. Sodium acetate is often added to buffer the reaction medium, and the product is purified via recrystallization from DMF/acetic acid mixtures. Critical parameters include reaction time (3–5 hours), stoichiometric excess of reagents (1.1 equiv), and inert atmosphere to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR and FT-Raman : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, indole N-H stretch at ~3400 cm⁻¹) and confirm hydrogen bonding patterns .

- NMR : ¹H and ¹³C NMR resolve regiochemistry (e.g., chlorine substitution at positions 4 and 7) and confirm acetic acid side-chain integration .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₀H₇Cl₂NO₂, theoretical MW: 258.10) and isotopic patterns for Cl atoms .

Q. How can crystallographic data resolve ambiguities in molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and hydrogen-bonding motifs. For example, the R₂²(8) synthon between the carboxylic acid and heterocyclic amines can confirm supramolecular assembly . Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption corrections (SADABS) minimizes errors .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence supramolecular assembly in co-crystals?

- Methodological Answer : Co-crystallization with aminopyrimidines or carboxylic acids often forms R₂²(8) motifs via N–H⋯O and O–H⋯N interactions. These motifs propagate into 1D chains or 2D networks, which can be analyzed using graph-set notation. π-π stacking between indole rings further stabilizes the lattice. Computational tools like PLATON or Mercury visualize these interactions .

Q. What strategies reconcile discrepancies between computational and experimental vibrational spectra?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT calculations. To resolve this:

Q. How can SHELX software improve refinement of high-resolution crystallographic data?

- Methodological Answer : SHELXL refines anisotropic displacement parameters, twin laws, and hydrogen atom positions. For high-resolution data (<1.0 Å), use:

- TWIN/BASF commands for twinned crystals.

- ISOR restraints to handle thermal motion anisotropy.

- HFIX to constrain H-atom positions in hydrogen bonds .

Q. What experimental design minimizes by-products during halogenation of indole precursors?

- Methodological Answer :

- Use chloroacetic acid as a mild halogenating agent instead of Cl₂ gas to reduce over-halogenation.

- Optimize reaction stoichiometry (1:1 molar ratio of indole precursor to halogenating agent).

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to terminate at 80–90% conversion .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across different assay conditions?

- Methodological Answer :

- Standardize assay protocols (e.g., pH 7.4 buffer, 37°C incubation).

- Validate cytotoxicity using orthogonal methods (e.g., MTT assay vs. ATP luminescence).

- Control for compound stability (e.g., HPLC purity checks post-assay) .

Q. Why might XRD and NMR data suggest different conformations?

- Methodological Answer : XRD captures the solid-state conformation, while NMR reflects solution dynamics. To reconcile:

- Perform variable-temperature NMR to detect conformational flexibility.

- Use NOESY/ROESY to identify solution-phase interactions mimicking crystal contacts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。